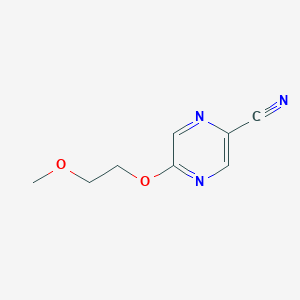

5-(2-Methoxyethoxy)pyrazine-2-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(2-methoxyethoxy)pyrazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2/c1-12-2-3-13-8-6-10-7(4-9)5-11-8/h5-6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTAVABAECRVNOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=NC=C(N=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to 5-(2-Methoxyethoxy)pyrazine-2-carbonitrile: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 5-(2-Methoxyethoxy)pyrazine-2-carbonitrile, a novel pyrazine derivative. While direct literature on this specific molecule is emerging, this document synthesizes foundational knowledge of the pyrazine-2-carbonitrile core with established principles of synthetic chemistry and structure-property relationships to offer a predictive and practical resource for researchers. We will delve into its inferred chemical structure, physicochemical properties, a proposed synthetic pathway, and potential biological significance, grounding our discussion in analogous, well-documented pyrazine compounds.

Introduction to the Pyrazine Core

The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. This structural motif is of significant interest in medicinal chemistry, appearing in numerous natural products and synthetic compounds with diverse pharmacological activities.[1][2] The incorporation of a carbonitrile group at the 2-position creates pyrazine-2-carbonitrile, a key intermediate in the synthesis of various biologically active molecules, including antitubercular drugs.[1] The electron-withdrawing nature of the nitrile group and the nitrogen atoms of the pyrazine ring influences the molecule's reactivity and electronic properties.

Chemical Structure and Inferred Properties of 5-(2-Methoxyethoxy)pyrazine-2-carbonitrile

The structure of 5-(2-Methoxyethoxy)pyrazine-2-carbonitrile is characterized by the core pyrazine-2-carbonitrile scaffold with a 2-methoxyethoxy group attached at the 5-position.

Molecular Formula: C₈H₉N₃O₂

Molecular Weight: 179.18 g/mol

Structure:

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale and Supporting Evidence |

| Physical State | Likely a liquid or low-melting solid at room temperature. | Pyrazine-2-carbonitrile is a liquid with a melting point of 18-20°C. The addition of the flexible and relatively low molecular weight 2-methoxyethoxy side chain is unlikely to significantly raise the melting point. |

| Solubility | Expected to be soluble in a range of organic solvents such as chloroform, acetonitrile, and slightly soluble in water. | Pyrazine-2-carbonitrile is slightly soluble in water and soluble in acetonitrile and chloroform. The ether linkages in the 2-methoxyethoxy group may slightly enhance water solubility compared to a simple alkyl substituent. |

| Boiling Point | Predicted to be significantly higher than pyrazine-2-carbonitrile (87 °C at 6 mmHg). | The increased molecular weight and polarity due to the 2-methoxyethoxy group will lead to stronger intermolecular forces, thus increasing the boiling point. |

| Stability | Stable under normal laboratory conditions. | Pyrazine rings are generally stable. However, the nitrile group can be susceptible to hydrolysis under strong acidic or basic conditions. The ether linkage is generally stable. |

Proposed Synthesis Pathway

A plausible and efficient route to synthesize 5-(2-Methoxyethoxy)pyrazine-2-carbonitrile involves the nucleophilic aromatic substitution (SNAr) of a halogenated pyrazine-2-carbonitrile precursor with 2-methoxyethanol. 5-Chloro-pyrazine-2-carbonitrile is a suitable starting material for this reaction.

Diagram 1: Proposed Synthesis Workflow

Sources

Solubility profile of 5-(2-Methoxyethoxy)pyrazine-2-carbonitrile in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 5-(2-Methoxyethoxy)pyrazine-2-carbonitrile in Organic Solvents

Abstract

Introduction: The Critical Role of Solubility in Drug Development

The prediction and experimental determination of the solubility of organic molecules are pivotal in a multitude of scientific fields, most notably in the pharmaceutical industry.[1][2] The solubility of an API in various organic solvents dictates the feasibility and efficiency of several crucial stages of drug development, including:

-

Synthesis and Purification: Appropriate solvents are necessary for chemical reactions and for the removal of impurities.

-

Crystallization: The selection of a suitable solvent system is paramount for obtaining the desired crystalline form (polymorph) with optimal stability and dissolution characteristics.

-

Formulation: For liquid dosage forms, the API must be soluble in a pharmaceutically acceptable solvent system. For solid dosage forms, dissolution rate, which is influenced by solubility, is a critical factor for drug absorption.[3]

-

Bioavailability: Poor aqueous solubility is a major hurdle for the oral absorption of many drug candidates. Understanding solubility in organic solvents can aid in the development of enabling formulations such as lipid-based delivery systems.

This guide focuses on 5-(2-Methoxyethoxy)pyrazine-2-carbonitrile, providing a roadmap for characterizing its solubility in organic solvents.

Physicochemical Characteristics of 5-(2-Methoxyethoxy)pyrazine-2-carbonitrile

A thorough understanding of the molecular structure of 5-(2-Methoxyethoxy)pyrazine-2-carbonitrile is the first step in predicting its solubility behavior.

Molecular Structure:

Key Functional Groups and Their Predicted Influence on Solubility:

-

Pyrazine Ring: A heterocyclic aromatic ring containing two nitrogen atoms. The nitrogen atoms can act as hydrogen bond acceptors, potentially increasing solubility in protic solvents.

-

Nitrile Group (-C≡N): A polar group that can participate in dipole-dipole interactions and act as a weak hydrogen bond acceptor.

-

Methoxyethoxy Group (-O-CH2-CH2-O-CH3): This ether linkage introduces polarity and the potential for hydrogen bonding with protic solvents. The presence of ether oxygens can enhance solubility in a range of solvents.

Based on these functional groups, 5-(2-Methoxyethoxy)pyrazine-2-carbonitrile is expected to be a polar molecule. Its solubility will likely be favored in polar organic solvents, particularly those that can engage in hydrogen bonding. The principle of "like dissolves like" suggests that its solubility will be higher in solvents with similar polarity.[4]

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is widely regarded as the "gold standard" for determining the thermodynamic solubility of a compound due to its reliability and accuracy.[5][6] This method involves equilibrating an excess amount of the solid compound in the solvent of interest until a saturated solution is achieved.

Detailed Step-by-Step Protocol

-

Preparation of Materials:

-

Accurately weigh an excess amount of 5-(2-Methoxyethoxy)pyrazine-2-carbonitrile. An excess is crucial to ensure that a saturated solution is formed.[5]

-

Select a range of organic solvents of varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, heptane).

-

Use high-purity solvents to avoid any influence of impurities on the solubility.

-

-

Equilibration:

-

Add the excess solid to a known volume or weight of the selected solvent in a sealed vial or flask.

-

Place the flasks in a constant temperature shaker bath. Temperature control is critical as solubility is temperature-dependent.[7]

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours, depending on the compound and solvent.[3][6]

-

-

Phase Separation:

-

After equilibration, allow the samples to stand undisturbed to permit the undissolved solid to sediment.

-

Carefully withdraw a clear aliquot of the supernatant. It is imperative to avoid aspirating any solid particles.

-

Filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of 5-(2-Methoxyethoxy)pyrazine-2-carbonitrile in the diluted solution using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).[6]

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.

-

-

Data Reporting:

-

Express the solubility in standard units, such as mg/mL or g/100g of solvent, at the specified temperature.

-

Visualizing the Experimental Workflow

Caption: Workflow for determining solubility via the shake-flask method.

Factors Influencing Solubility

The solubility of 5-(2-Methoxyethoxy)pyrazine-2-carbonitrile in a given organic solvent is governed by a complex interplay of intermolecular forces between the solute and the solvent molecules.

Solute-Solvent Interactions

For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of solute-solvent interactions. The primary intermolecular forces at play are:

-

Van der Waals Forces: Present in all molecules, these are weaker, non-specific interactions.

-

Dipole-Dipole Interactions: Due to the presence of polar functional groups (nitrile, ethers, pyrazine nitrogens), 5-(2-Methoxyethoxy)pyrazine-2-carbonitrile will exhibit dipole-dipole interactions with polar solvents.

-

Hydrogen Bonding: The nitrogen atoms in the pyrazine ring and the oxygen atoms in the methoxyethoxy group can act as hydrogen bond acceptors. Solvents that are hydrogen bond donors (e.g., alcohols) are likely to be good solvents for this compound.

Solvent Properties

The choice of solvent is critical. Key solvent properties to consider include:

-

Polarity: A measure of the overall separation of charge in a molecule. Polar solvents will generally be more effective at dissolving polar solutes like 5-(2-Methoxyethoxy)pyrazine-2-carbonitrile.

-

Dielectric Constant: A measure of a solvent's ability to separate ions. While more relevant for ionic compounds, it can also influence the solubility of polar non-ionic compounds.

-

Hydrogen Bonding Capacity: Solvents can be classified as hydrogen bond donors, acceptors, or both. This property is crucial for solutes with hydrogen bonding capabilities.

Conceptual Diagram of Solubility Factors

Caption: Key factors influencing the solubility of the target compound.

Predictive Approaches to Solubility

While experimental determination is the most accurate method, predictive models can provide valuable insights for initial solvent screening and for understanding solubility behavior.

Hansen Solubility Parameters (HSPs)

Hansen Solubility Parameters are a powerful tool for predicting the miscibility of materials.[8] The total cohesion energy of a substance is divided into three components:

-

δd (Dispersion): Energy from atomic forces.

-

δp (Polar): Energy from intermolecular dipole forces.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.

The principle is that substances with similar HSPs are likely to be miscible.[8] By determining the HSPs of 5-(2-Methoxyethoxy)pyrazine-2-carbonitrile (which can be calculated or experimentally determined), one can predict its solubility in a wide range of solvents for which HSPs are known. This approach is particularly useful in the pharmaceutical industry for applications such as predicting drug-polymer interactions and selecting solvents for coating processes.[9][10]

Conclusion

This technical guide has provided a comprehensive overview of the critical aspects of determining and understanding the solubility profile of 5-(2-Methoxyethoxy)pyrazine-2-carbonitrile in organic solvents. Although specific quantitative data for this compound is not publicly available, the principles and methodologies outlined herein provide a robust framework for its characterization. A systematic approach, beginning with an analysis of the molecule's physicochemical properties, followed by rigorous experimental determination using methods like the shake-flask technique, and supplemented with predictive tools such as Hansen Solubility Parameters, will enable researchers to generate the high-quality solubility data essential for successful drug development. The insights gained from such studies will undoubtedly facilitate more efficient and informed decision-making throughout the pharmaceutical development pipeline.

References

- Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- Predicting solubility curves via a thermodynamic cycle and machine learning. American Chemical Society.

- Hansen solubility parameters: A quick review in pharmaceutical aspect. Journal of Chemical and Pharmaceutical Research.

- Shake-Flask Solubility Assay. Enamine.

- Determination of aqueous solubility by heating and equilibr

- Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models.

- Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models.

- A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.

- Hansen solubility parameters to predict drug & container interactions. West Pharmaceutical Services.

- Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. BioAssay Systems.

- Experiment 1. Solubility of Organic Compounds. Scribd.

- Physics-Based Solubility Prediction for Organic Molecules. PMC - NIH.

- Experiment: Solubility of Organic & Inorganic Compounds. University of Colorado Boulder.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Saddleback College.

- The application of Hansen solubility parameters to aspects of pharmaceutical process valid

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]

- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 4. chem.ws [chem.ws]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jocpr.com [jocpr.com]

- 9. Hansen solubility parameters to predict drug & container interactions [westpharma.com]

- 10. hansen-solubility.com [hansen-solubility.com]

Application Note: A Detailed Protocol for the Synthesis of 5-(2-Methoxyethoxy)pyrazine-2-carbonitrile

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of 5-(2-methoxyethoxy)pyrazine-2-carbonitrile, a key intermediate in pharmaceutical research and development. The synthesis is achieved through a nucleophilic aromatic substitution (SNAr) reaction, displacing the chlorine atom of 5-chloropyrazine-2-carbonitrile with the sodium salt of 2-methoxyethanol. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical guidance for successful and safe execution.

Introduction and Significance

Substituted pyrazines are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their prevalence in a wide array of biologically active molecules. The target molecule, 5-(2-methoxyethoxy)pyrazine-2-carbonitrile, serves as a crucial building block for the synthesis of various therapeutic agents. Its structural motif, featuring an ether linkage and a nitrile group on the pyrazine core, allows for diverse downstream functionalization.

The synthetic route described herein utilizes the principles of nucleophilic aromatic substitution (SNAr), a cornerstone reaction in heterocyclic chemistry. The electron-deficient nature of the pyrazine ring, further activated by the electron-withdrawing nitrile group, facilitates the displacement of the chloro substituent by a suitable nucleophile.[1]

Reaction Mechanism and Rationale

The synthesis proceeds via a well-established addition-elimination mechanism characteristic of SNAr reactions.[2] The key steps are as follows:

-

Deprotonation: Sodium hydride (NaH), a strong, non-nucleophilic base, is employed to deprotonate the hydroxyl group of 2-methoxyethanol.[3] This irreversible acid-base reaction generates the corresponding sodium 2-methoxyethoxide, a potent nucleophile. The choice of NaH is critical as it ensures the complete formation of the alkoxide, driving the subsequent substitution reaction to completion.[3]

-

Nucleophilic Attack: The generated 2-methoxyethoxide anion attacks the electron-deficient carbon atom bearing the chlorine atom on the pyrazine ring. This step is the rate-determining step and leads to the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. The negative charge is stabilized by resonance, delocalizing onto the nitrogen atoms and the electron-withdrawing nitrile group of the pyrazine ring.

-

Elimination and Aromatization: The aromaticity of the pyrazine ring is restored through the expulsion of the chloride leaving group, yielding the final product, 5-(2-methoxyethoxy)pyrazine-2-carbonitrile.

The nitrile group at the 2-position plays a crucial activating role. Its strong electron-withdrawing nature significantly enhances the electrophilicity of the pyrazine ring, making it more susceptible to nucleophilic attack.

Experimental Protocol

This protocol is designed for a laboratory-scale synthesis and can be scaled with appropriate safety and engineering controls.

Reagents and Materials

| Reagent/Material | Chemical Formula | MW ( g/mol ) | Molarity/Concentration | Amount | Moles |

| 5-Chloropyrazine-2-carbonitrile | C₅H₂ClN₃ | 139.54 | >98% | 5.00 g | 35.8 mmol |

| 2-Methoxyethanol | C₃H₈O₂ | 76.09 | >99% | 3.28 mL | 43.0 mmol |

| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | 60% | 1.72 g | 43.0 mmol |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | >99.9% | 100 mL | - |

| Saturated Aqueous Ammonium Chloride (NH₄Cl) | NH₄Cl | 53.49 | Saturated | ~50 mL | - |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ACS Grade | ~200 mL | - |

| Brine (Saturated NaCl solution) | NaCl | 58.44 | Saturated | ~50 mL | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | Anhydrous | ~10 g | - |

Equipment

-

250 mL three-necked round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

-

Dropping funnel

-

Ice-water bath

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Reaction Workflow Diagram

Caption: Workflow for the synthesis of 5-(2-methoxyethoxy)pyrazine-2-carbonitrile.

Step-by-Step Procedure

Safety First: This reaction involves highly reactive and flammable reagents. Sodium hydride reacts violently with water to produce flammable hydrogen gas.[4][5] All procedures must be conducted in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon). Personal Protective Equipment (PPE), including a flame-retardant lab coat, safety goggles, and appropriate gloves, is mandatory.[4]

-

Preparation of the Alkoxide:

-

To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add sodium hydride (1.72 g, 43.0 mmol, 1.2 eq) as a 60% dispersion in mineral oil.

-

Under a positive pressure of nitrogen, add anhydrous THF (50 mL).

-

Cool the suspension to 0 °C using an ice-water bath.

-

Slowly add 2-methoxyethanol (3.28 mL, 43.0 mmol, 1.2 eq) dropwise to the stirred suspension. Hydrogen gas evolution will be observed. The addition should be controlled to maintain a gentle effervescence.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.

-

-

Nucleophilic Aromatic Substitution:

-

In a separate dry flask, dissolve 5-chloropyrazine-2-carbonitrile (5.00 g, 35.8 mmol, 1.0 eq) in anhydrous THF (50 mL).

-

Slowly add the solution of 5-chloropyrazine-2-carbonitrile to the prepared sodium 2-methoxyethoxide solution at room temperature via a dropping funnel over 20-30 minutes.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 66 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes).

-

-

Work-up and Purification:

-

Once the reaction is complete (as indicated by TLC), cool the mixture to 0 °C in an ice-water bath.

-

Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (~50 mL) to neutralize any unreacted sodium hydride. Caution: This is an exothermic process, and hydrogen gas will be evolved.

-

Transfer the mixture to a separatory funnel and add ethyl acetate (100 mL) and water (50 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.[6][7]

-

Expected Characterization Data

While a specific literature source for the characterization of the final product was not identified during the preparatory search, based on analogous structures and general principles of NMR spectroscopy, the following are the anticipated proton (¹H) and carbon-¹³ (¹³C) NMR spectral data:

-

¹H NMR (400 MHz, CDCl₃): δ (ppm) ~8.4 (s, 1H, pyrazine-H), ~8.1 (s, 1H, pyrazine-H), ~4.5 (t, 2H, -O-CH₂-), ~3.8 (t, 2H, -CH₂-O-), ~3.4 (s, 3H, -O-CH₃).

-

¹³C NMR (101 MHz, CDCl₃): δ (ppm) ~158 (C-O), ~145 (pyrazine-CH), ~135 (pyrazine-CH), ~130 (C-CN), ~115 (CN), ~71 (-O-CH₂-), ~68 (-CH₂-O-), ~59 (-O-CH₃).

Note: Actual chemical shifts may vary. The provided data is an estimation for guidance.

Process Optimization and Troubleshooting

-

Anhydrous Conditions: The success of this reaction is highly dependent on maintaining anhydrous conditions, as sodium hydride reacts violently with water. Ensure all glassware is oven-dried and the reaction is performed under a dry inert atmosphere.

-

Solvent Choice: While THF is a suitable solvent, in some cases, polar aprotic solvents like N,N-dimethylformamide (DMF) can accelerate SNAr reactions. However, DMF has a higher boiling point and can be more challenging to remove.

-

Incomplete Reaction: If TLC analysis indicates the presence of starting material after the recommended reaction time, the reflux period can be extended. Ensure that the sodium hydride used is of good quality and has been handled properly to avoid deactivation.

-

Purification Challenges: If the crude product is an oil or difficult to crystallize, purification by flash column chromatography is recommended. A gradient elution from hexanes to ethyl acetate is typically effective for separating the product from nonpolar impurities (like mineral oil) and more polar byproducts.

Safety and Hazard Management

-

5-Chloropyrazine-2-carbonitrile: Irritating to the eyes, respiratory system, and skin.[8] Avoid inhalation of dust and contact with skin and eyes.

-

Sodium Hydride: A highly reactive and flammable solid.[9] It is corrosive and can cause severe skin and eye burns. Reacts violently with water, releasing flammable hydrogen gas that can ignite spontaneously.[4] Handle only in an inert atmosphere and use a Class D fire extinguisher for fires.[4]

-

2-Methoxyethanol: A flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. May damage fertility or the unborn child.

-

Tetrahydrofuran (THF): A highly flammable liquid and vapor. Can form explosive peroxides upon exposure to air and light. Use stabilized THF and do not distill to dryness.

Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations. Quenched sodium hydride waste should be neutralized and disposed of as aqueous waste. Organic waste should be collected in a designated container.

Conclusion

The protocol detailed in this application note provides a reliable and efficient method for the synthesis of 5-(2-methoxyethoxy)pyrazine-2-carbonitrile. By understanding the underlying reaction mechanism and adhering to the outlined safety precautions, researchers can successfully synthesize this valuable intermediate for applications in drug discovery and development.

References

-

Battilocchio, C., et al. (2017). Continuous Flow Hydration of Pyrazine-2-carbonitrile in a Manganese Dioxide Column Reactor. Organic Syntheses, 94, 34-45. Retrieved from [Link]

-

Coombs, A. M., et al. (2016). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. ACS Sustainable Chemistry & Engineering, 4(11), 6062-6068. Retrieved from [Link]

-

Schrader, T., et al. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 23(12), 4469-4475. Retrieved from [Link]

-

University of California Center for Laboratory Safety. (2012, December 14). Standard Operating Procedure: Sodium Hydride. Retrieved from [Link]

-

Lu, Y., et al. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Synthetic Procedures. Retrieved from [Link]

-

Wiley-VCH. (2016). Reaction of 2-chloropyrazine with morpholine with various solvents and bases. ChemistrySelect, 1(15), 4819-4823. Retrieved from [Link]

-

Hajhussein, A. N., et al. (2018). Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals. Arkivoc, 2018(7), 225-235. Retrieved from [Link]

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Retrieved from [Link]

-

Roberts, A. L., et al. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(9), 1930-1938. Retrieved from [Link]

-

Al-Amiery, A. A., et al. (2022). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. New Journal of Chemistry, 46(1), 228-240. Retrieved from [Link]

-

Venturello, P., & Barbero, M. (n.d.). Sodium Hydride. In Science of Synthesis. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Sodium hydride. Retrieved from [Link]

-

The Royal Society of Chemistry. (2023). Copies of by 1H and 13C NMR spectra. Retrieved from [Link]

-

CUNY Bronx Community College. (n.d.). Purification by Recrystallization. Retrieved from [Link]

-

askIITians. (2025, July 28). How can you prepare alkoxide?. Retrieved from [Link]

-

Wiley-VCH. (2000). Combination of 1H and 13C NMR Spectroscopy. In NMR Spectra. Retrieved from [Link]

-

Scribd. (n.d.). The Safe Use of Sodium Hydride On Scale. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Purification: How To. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Novel Regioselective Preparation of 5-Chloropyrazine-2-Carbonitrile.... Retrieved from [Link]

- Google Patents. (n.d.). Method for synthesizing 5-methylpyrazine-2-carboxylic acid.

-

Kumar, S., et al. (2018). Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent. The Journal of Organic Chemistry, 83(21), 13396-13402. Retrieved from [Link]

-

ScienceMadness Discussion Board. (2016, February 25). Alkoxide formation - Sodium hydride vs Sodium metal. Retrieved from [Link]

-

ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]

-

CompTox Chemicals Dashboard. (2025, October 15). 5-methylpyrazine-2-carbonitrile - Related Substances. Retrieved from [Link]

-

Patsnap Eureka. (2007, July 18). Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Stereoselective Synthesis of (E)-Vinylstannanes from Alkynes via Hydroboration and Transmetalation. Retrieved from [Link]

- Google Patents. (1986, July 16). A process for the preparation of pyrazine derivatives.

-

Matrix Fine Chemicals. (n.d.). PYRAZINE-2-CARBONITRILE. Retrieved from [Link]

-

The Good Scents Company. (n.d.). methoxymethyl pyrazine 2-methoxy-(3,5 or 6)-methylpyrazine. Retrieved from [Link]

Sources

- 1. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. askiitians.com [askiitians.com]

- 4. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 5. dept.harpercollege.edu [dept.harpercollege.edu]

- 6. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 7. Purification [chem.rochester.edu]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. spectrumchemical.com [spectrumchemical.com]

Application Notes: 5-(2-Methoxyethoxy)pyrazine-2-carbonitrile as a Versatile Intermediate in Pharmaceutical Synthesis

Abstract

These application notes provide a comprehensive technical guide for researchers, chemists, and drug development professionals on the strategic use of 5-(2-Methoxyethoxy)pyrazine-2-carbonitrile. This document details the compound's physicochemical properties, its critical role as a pharmaceutical intermediate, particularly in the synthesis of Janus kinase (JAK) inhibitors, and provides a detailed, field-tested protocol for its conversion to the corresponding carboxamide. Safety protocols, analytical quality control methods, and the underlying chemical principles are thoroughly discussed to ensure reproducible and safe laboratory execution.

Introduction: A Strategic Building Block

5-(2-Methoxyethoxy)pyrazine-2-carbonitrile is a substituted pyrazine derivative that has emerged as a valuable intermediate in medicinal chemistry and pharmaceutical development. The pyrazine ring system is a common scaffold in a multitude of clinically significant drugs due to its unique electronic properties and ability to act as a bioisostere for other aromatic rings like benzene or pyridine.[1] Specifically, the nitrogen atoms in the pyrazine ring often serve as crucial hydrogen bond acceptors, enabling strong and specific interactions with biological targets such as the hinge region of protein kinases.[1]

The dual functionality of 5-(2-Methoxyethoxy)pyrazine-2-carbonitrile—a nitrile group that can be readily hydrolyzed to a carboxamide or carboxylic acid, and a methoxyethoxy side chain that can enhance solubility and modulate pharmacokinetic properties—makes it a highly strategic precursor. Its primary application lies in the construction of complex active pharmaceutical ingredients (APIs), most notably in the class of Janus kinase (JAK) inhibitors, which are pivotal in treating autoimmune diseases and certain cancers.[2][3][4]

Physicochemical & Structural Properties

Accurate characterization of the starting material is fundamental to any synthetic protocol. The key properties of 5-(2-Methoxyethoxy)pyrazine-2-carbonitrile are summarized below.

| Property | Value | Source |

| IUPAC Name | 5-(2-methoxyethoxy)pyrazine-2-carbonitrile | N/A |

| CAS Number | 1421631-18-1 | Vendor Data |

| Molecular Formula | C₈H₉N₃O₂ | Calculated |

| Molecular Weight | 179.18 g/mol | Calculated |

| Appearance | Off-white to pale yellow solid | Vendor Data |

| Solubility | Soluble in DMSO, Methanol, Dichloromethane | N/A |

Chemical Structure:

Caption: General synthetic pathway for JAK inhibitors using the title intermediate.

Protocol: Catalytic Hydration to 5-(2-Methoxyethoxy)pyrazine-2-carboxamide

This protocol describes the conversion of the nitrile to the primary amide using a heterogeneous manganese dioxide catalyst. This method is advantageous as it often avoids harsh acidic or basic conditions that could cleave the ether linkage and simplifies product purification. [5]The protocol is adapted from established procedures for the hydration of pyrazinecarbonitrile. [5][6]

Rationale and Causality

-

Catalyst: Manganese dioxide (MnO₂) is an effective and mild heterogeneous catalyst for nitrile hydration. Its use avoids the challenges of removing homogeneous catalysts and minimizes side reactions like over-hydrolysis to the carboxylic acid. [5]* Solvent System: A water/isopropanol (H₂O/iPrOH) mixture is used. Water is the reactant for the hydration, while isopropanol acts as a co-solvent to ensure the solubility of the organic starting material, facilitating its access to the catalyst surface.

-

Temperature: The reaction is conducted at an elevated temperature (e.g., 98°C) to increase the reaction rate. The chosen temperature is a balance between achieving a practical conversion rate and preventing solvent loss or substrate degradation.

-

Flow Chemistry: While this protocol is described for a batch setup, the principles are directly transferable to a continuous flow system using a packed-bed reactor, which can offer superior control, safety, and scalability. [5]

Materials and Reagents

| Reagent | Grade | Supplier | Notes |

| 5-(2-Methoxyethoxy)pyrazine-2-carbonitrile | ≥98% | Commercial | Starting material. |

| Manganese Dioxide (amorphous, activated) | Reagent | Sigma-Aldrich | Catalyst. |

| Isopropanol (iPrOH) | Anhydrous | Commercial | Co-solvent. |

| Deionized Water | Type I | In-house | Reactant and solvent. |

| Celite® 545 | N/A | Commercial | Filtration aid. |

| Dichloromethane (DCM) | HPLC Grade | Commercial | For extraction. |

| Saturated Sodium Chloride (Brine) | N/A | In-house | For work-up. |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent | Commercial | Drying agent. |

Equipment

-

Three-neck round-bottom flask (250 mL)

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Thermometer or thermocouple

-

Separatory funnel (500 mL)

-

Büchner funnel and filter paper

-

Rotary evaporator

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and thermometer, add 5-(2-Methoxyethoxy)pyrazine-2-carbonitrile (5.00 g, 27.9 mmol).

-

Catalyst and Solvent Addition: Add activated manganese dioxide (1.21 g, 13.9 mmol, 0.5 equiv). To this mixture, add deionized water (90 mL) and isopropanol (10 mL).

-

Heating: Begin vigorous stirring and heat the suspension to 95-100°C using a heating mantle. Maintain this temperature and allow the reaction to proceed for 12-18 hours.

-

Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC, use a mobile phase of 10% Methanol in Dichloromethane. The product amide will have a lower Rf value than the starting nitrile.

-

Cooling and Filtration: Once the reaction is complete (or has reached a plateau), remove the heating mantle and allow the mixture to cool to room temperature.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® in a Büchner funnel to remove the heterogeneous MnO₂ catalyst. Wash the filter cake with Dichloromethane (3 x 20 mL) to recover any adsorbed product.

-

Work-up: Combine the filtrate and the washes in a separatory funnel. The product is expected to be in the aqueous layer. Wash the aqueous layer with Dichloromethane (2 x 30 mL) to remove any unreacted starting material and non-polar impurities.

-

Extraction: Extract the aqueous layer exhaustively with Dichloromethane (5 x 50 mL). The amide product may have significant water solubility, requiring multiple extractions.

-

Drying and Concentration: Combine the organic extracts, wash with brine (1 x 30 mL), and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.

Expected Outcome

The protocol is expected to yield 5-(2-methoxyethoxy)pyrazine-2-carboxamide as a white to off-white solid with a yield of 70-90%.

Characterization

-

¹H NMR: Confirm the structure by observing the disappearance of the nitrile signal in the IR and the appearance of two broad singlets for the -NH₂ protons.

-

Mass Spectrometry: Verify the molecular weight of the product (M+H⁺ = 198.09).

-

HPLC: Assess the purity of the final product.

Experimental Workflow and Quality Control

Caption: Experimental workflow for the catalytic hydration protocol.

Caption: Quality control workflow for intermediate and final product.

Safety, Handling, and Storage

All operations should be conducted in a well-ventilated chemical fume hood. [3]Personnel must wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes. [3]Wash hands thoroughly after handling.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and sources of ignition. [3]* Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Waste is typically classified as hazardous.

References

- Key Chemical Intermediates for JAK Inhibitor Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

-

Battilocchio, C., Lau, S. H., Hawkins, J. M., & Ley, S. V. (2017). Continuous flow hydration of pyrazine-2-carbonitrile in a manganese dioxide column reactor. Organic Syntheses, 94, 34-45. Retrieved February 14, 2026, from [Link]

- Processes for preparing jak inhibitors and related intermediate compounds. (2010). Google Patents.

-

Al-Ostoot, F. H., Al-Tamari, M. A., Al-Qawasmeh, R. A., & Al-Salahat, K. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry. Retrieved February 14, 2026, from [Link]

-

Continuous Flow Hydration of Pyrazine-2-carbonitrile in a Manganese Dioxide Column Reactor. (2017). Organic Syntheses. Retrieved February 14, 2026, from [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. nbinno.com [nbinno.com]

- 3. WO2010083283A3 - Processes for preparing jak inhibitors and related intermediate compounds - Google Patents [patents.google.com]

- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. orgsyn.org [orgsyn.org]

- 6. Continuous flow hydration of pyrazine-2-carbonitrile in a manganese dioxide column reactor [repository.cam.ac.uk]

Reagents for the Etherification of 5-Chloropyrazine-2-carbonitrile: A Detailed Guide for Researchers

Introduction: The Significance of 5-Alkoxypyrazine-2-carbonitriles in Modern Drug Discovery

The pyrazine scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of FDA-approved therapeutics. The strategic functionalization of this heterocycle is paramount in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. Among the various derivatives, 5-alkoxypyrazine-2-carbonitriles stand out as critical intermediates and target molecules. The ether linkage at the C5 position, coupled with the electron-withdrawing nitrile group at C2, imparts unique electronic and steric characteristics that are often exploited to enhance biological activity and selectivity. This guide provides an in-depth exploration of the reagents and protocols for the efficient synthesis of these valuable compounds via the etherification of 5-chloropyrazine-2-carbonitrile.

Core Principles: The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The etherification of 5-chloropyrazine-2-carbonitrile is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. The pyrazine ring is inherently electron-deficient due to the presence of two nitrogen atoms. This electron deficiency is further amplified by the strongly electron-withdrawing nitrile group (-CN) at the C2 position. This activation facilitates the attack of a nucleophile, in this case, an alkoxide, at the electron-poor C5 position, leading to the displacement of the chloride leaving group.[1]

The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex as a key intermediate. The stability of this intermediate is crucial for the reaction to proceed efficiently.

Figure 1: Generalized workflow for the SNAr etherification of 5-chloropyrazine-2-carbonitrile.

A Curated Compendium of Reagents for Etherification

The success of the etherification reaction hinges on the judicious selection of the alcohol, base, and solvent. The following table summarizes a range of reagents that have been successfully employed in the synthesis of 5-alkoxypyrazine-2-carbonitriles and related systems.

| Alcohol (R-OH) | Base | Solvent | Typical Temperature | Observations and Causality |

| Methanol | Sodium Methoxide (NaOMe) or Sodium Hydride (NaH) | Methanol or THF | Room Temperature to Reflux | The use of the corresponding alkoxide in its parent alcohol is a classic and efficient method. Sodium hydride in an aprotic solvent like THF offers a versatile alternative by generating the alkoxide in situ. |

| Ethanol | Sodium Ethoxide (NaOEt) or Sodium Hydride (NaH) | Ethanol or THF | Room Temperature to Reflux | Similar to methanol, the reaction proceeds readily. The choice between pre-formed alkoxide and in situ generation depends on the availability of reagents and desired reaction conditions. |

| Isopropanol | Sodium Isopropoxide or Potassium tert-butoxide (KOtBu) | Isopropanol or DMF | 50°C to 100°C | Secondary alcohols are generally less reactive than primary alcohols due to steric hindrance. Stronger bases like potassium tert-butoxide and higher temperatures are often required to drive the reaction to completion. |

| Benzyl Alcohol | Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃) | DMF or THF | Room Temperature to 80°C | Benzyl alcohol is a reactive primary alcohol. The use of a milder base like potassium carbonate is possible, although sodium hydride provides faster reaction rates. |

| Phenol | Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) | DMF or Acetonitrile | 80°C to 120°C | Phenols are less nucleophilic than aliphatic alcohols, thus requiring more forcing conditions. The use of a polar aprotic solvent like DMF is crucial to solubilize the phenoxide salt and facilitate the reaction. |

Field-Proven Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the etherification of 5-chloropyrazine-2-carbonitrile with representative primary, secondary, and aromatic alcohols. These protocols are designed to be self-validating, with clear endpoints and purification procedures.

Protocol 1: Synthesis of 5-Methoxypyrazine-2-carbonitrile

This protocol details the reaction with a simple primary alcohol using its corresponding alkoxide.

Materials:

-

5-Chloropyrazine-2-carbonitrile

-

Sodium methoxide (25% solution in methanol)

-

Methanol (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 5-chloropyrazine-2-carbonitrile (1.0 eq) in anhydrous methanol, add sodium methoxide solution (1.2 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by silica gel column chromatography to obtain 5-methoxypyrazine-2-carbonitrile.

Figure 2: Workflow for the synthesis of 5-methoxypyrazine-2-carbonitrile.

Protocol 2: Synthesis of 5-(Isopropoxy)pyrazine-2-carbonitrile

This protocol illustrates the use of a stronger base and higher temperature for a less reactive secondary alcohol.

Materials:

-

5-Chloropyrazine-2-carbonitrile

-

Isopropanol

-

Potassium tert-butoxide (KOtBu)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Heating mantle with a temperature controller

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of isopropanol (1.5 eq) in anhydrous DMF, add potassium tert-butoxide (1.3 eq) portion-wise at 0°C. Stir for 15 minutes to form the potassium isopropoxide.

-

Add a solution of 5-chloropyrazine-2-carbonitrile (1.0 eq) in anhydrous DMF to the alkoxide solution.

-

Heat the reaction mixture to 80°C and stir for 6-8 hours, monitoring by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with ethyl acetate (3 x).

-

Combine the organic layers and wash with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to yield 5-(isopropoxy)pyrazine-2-carbonitrile.

Protocol 3: Synthesis of 5-Phenoxypyrazine-2-carbonitrile

This protocol demonstrates the etherification with a phenol, requiring a carbonate base and elevated temperature.

Materials:

-

5-Chloropyrazine-2-carbonitrile

-

Phenol

-

Potassium carbonate (K₂CO₃), finely powdered

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Heating mantle with a temperature controller

-

Reflux condenser

Procedure:

-

To a mixture of 5-chloropyrazine-2-carbonitrile (1.0 eq) and phenol (1.2 eq) in anhydrous DMF, add finely powdered potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 100°C and stir for 12-16 hours under a nitrogen atmosphere.

-

Monitor the reaction for the disappearance of the starting material using TLC or LC-MS.

-

Cool the mixture to room temperature and filter to remove inorganic salts.

-

Dilute the filtrate with water and extract with ethyl acetate (3 x).

-

Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain 5-phenoxypyrazine-2-carbonitrile.

Troubleshooting and Mechanistic Insights

-

Incomplete Reactions: For sterically hindered or less nucleophilic alcohols, consider using a stronger base (e.g., NaH instead of K₂CO₃), a higher boiling point solvent (e.g., DMSO), or microwave irradiation to increase the reaction rate.

-

Side Reactions: The primary potential side reaction is the hydrolysis of the nitrile group under harsh basic conditions, especially in the presence of water. Ensuring anhydrous conditions is crucial to minimize this.

-

Choice of Base: The pKa of the alcohol is a key determinant for the choice of base. For simple aliphatic alcohols, their corresponding alkoxides or sodium hydride are effective. For phenols, a weaker base like potassium or cesium carbonate is generally sufficient and can be more tolerant of other functional groups.

Conclusion

The etherification of 5-chloropyrazine-2-carbonitrile is a robust and versatile transformation that provides access to a wide array of valuable 5-alkoxypyrazine-2-carbonitriles. A thorough understanding of the SNAr mechanism and the careful selection of reagents based on the nature of the alcohol are paramount for achieving high yields and purity. The protocols and data presented in this guide offer a solid foundation for researchers in drug discovery and organic synthesis to successfully employ this important reaction in their work.

References

-

Doležal, M., et al. (2005). Novel Regioselective Preparation of 5-Chloropyrazine-2-Carbonitrile from Pyrazine-2-Carboxamide and Coupling Study of Substituted Phenylsulfanylpyrazine- 2-Carboxylic Acid Derivatives. Current Organic Chemistry, 9(1), 49-60. [Link]

-

Jandourek, O., et al. (2016). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 21(9), 1123. [Link]

-

KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]

- Opletalová, V., et al. (1999). 5-Alkyl-2-pyrazinecarboxamides, 5-Alkyl-2-pyrazinecarbonitriles and 5-Alkyl-2-acetylpyrazines as Synthetic Intermediates for Ant.

-

Penny, M. R., et al. (2019). S N Ar reactions between 5-nitro-2-chloropyridine 14 and a variety of alcohols explored in the 3D printed continuous flow system. ResearchGate. [Link]

-

Royal Society of Chemistry. (2018). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. [Link]

-

Wordpress. SNAr Reaction in Other Common Molecular Solvents. [Link]

Sources

Technical Support Center: Purification Strategies for 5-(2-Methoxyethoxy)pyrazine-2-carbonitrile

Welcome to the technical support center for the purification of 5-(2-Methoxyethoxy)pyrazine-2-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and detailed purification protocols. Our focus is on delivering practical, field-proven insights to overcome common challenges encountered during the purification of this heterocyclic nitrile.

Introduction

5-(2-Methoxyethoxy)pyrazine-2-carbonitrile is a key intermediate in the synthesis of various pharmacologically active compounds. Achieving high purity of this compound is critical for downstream applications, ensuring the safety and efficacy of the final drug product. The unique structural features of this molecule, including the pyrazine ring, the nitrile group, and the methoxyethoxy side chain, present specific challenges in removing synthetic byproducts and related impurities. This guide will walk you through logical, step-by-step strategies to achieve the desired purity of your target compound.

Pyrazine and its derivatives are six-membered heterocyclic compounds containing two nitrogen atoms in a para arrangement.[1][2] The nitrile group is a valuable synthon in organic chemistry, readily convertible to other functional groups like amines, amides, or carboxylic acids.[3][4]

Troubleshooting Guide: Common Purification Issues

This section addresses specific issues that may arise during the purification of 5-(2-Methoxyethoxy)pyrazine-2-carbonitrile in a question-and-answer format.

Recrystallization Issues

Q1: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the compound melts in the hot solvent or separates as a liquid upon cooling.[5] To resolve this:

-

Increase Solvent Volume: Add more of the hot solvent to ensure the compound is fully dissolved before cooling.

-

Slower Cooling: Allow the solution to cool more gradually to promote the formation of a crystal lattice. A Dewar flask or an insulated container can be used to slow down the cooling rate.

-

Solvent System Modification: The boiling point of your solvent might be too high. Consider a solvent with a lower boiling point or a mixed solvent system.[6] A good starting point is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is less soluble) until turbidity is observed. Heat the mixture until it becomes clear again, and then cool slowly.[5]

Q2: I'm experiencing low recovery after recrystallization. How can I improve my yield?

A2: Low recovery is often due to the compound's high solubility in the chosen solvent, even at low temperatures.[5]

-

Solvent Selection: Choose a solvent where the compound has high solubility at elevated temperatures but poor solubility at room temperature or below.[6]

-

Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to dissolve the crude product completely.

-

Cooling Temperature: Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath or refrigerator) to maximize precipitation.

Chromatography Challenges

Q3: I'm getting poor separation of my compound from an impurity during silica gel column chromatography. What adjustments can I make?

A3: Poor separation on a silica gel column indicates that the chosen eluent system is not providing adequate resolution.[5]

-

Adjust Eluent Polarity:

-

If your compound elutes too quickly (high Rf value), decrease the polarity of the eluent (e.g., increase the proportion of the non-polar solvent like hexane in a hexane/ethyl acetate system).[7]

-

If your compound elutes too slowly or is streaking (low Rf value), increase the eluent polarity (e.g., increase the ethyl acetate concentration).[5]

-

-

Consider a Different Stationary Phase: If optimizing the mobile phase is unsuccessful, an alternative stationary phase like alumina might provide better separation.[5]

-

Gradient Elution: Employing a gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can be effective for separating compounds with a wide range of polarities.[8]

Q4: My compound appears as a smear or streak on the TLC plate. What is the cause and how can I fix it?

A4: Streaking on a TLC plate can be caused by strong interactions between the compound and the stationary phase, especially if the compound is acidic or basic.[5]

-

Mobile Phase Modifier: Add a small amount of a modifier to the eluent. For a basic compound like a pyrazine derivative, adding a few drops of triethylamine can help to reduce tailing.[5]

-

Sample Overloading: Ensure you are not spotting too much of your sample on the TLC plate.

Persistent Impurities

Q5: I have a persistent impurity with very similar properties to my target compound. How can I remove it?

A5: When an impurity has similar polarity and solubility to your product, a single purification technique may not be sufficient.

-

Multi-Step Purification: A combination of methods is often necessary. For instance, initial purification by column chromatography can be followed by a final recrystallization step to remove any remaining traces of the impurity.[5][7]

-

Acid-Base Extraction: If the impurity has a different functional group (e.g., acidic or basic), a liquid-liquid extraction based on pH adjustment could be effective.[7]

Detailed Purification Protocols

Protocol 1: Recrystallization

This protocol is suitable for solid, crude 5-(2-Methoxyethoxy)pyrazine-2-carbonitrile.

1. Solvent Selection:

- Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures thereof) at both room temperature and at the solvent's boiling point. An ideal solvent will dissolve the compound when hot but not when cold.[6]

2. Dissolution:

- Place the crude compound in an Erlenmeyer flask.

- Add a minimal amount of the selected hot solvent and heat the mixture with stirring until the compound is fully dissolved.

3. Hot Filtration (if necessary):

- If insoluble impurities are present, perform a hot filtration to remove them.

4. Crystallization:

- Allow the clear solution to cool slowly to room temperature.

- Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

5. Isolation and Drying:

- Collect the crystals by vacuum filtration.

- Wash the crystals with a small amount of cold solvent.

- Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography

This is a highly effective method for separating 5-(2-Methoxyethoxy)pyrazine-2-carbonitrile from impurities with different polarities.[7][8]

1. Preparation:

- Stationary Phase: Silica gel is a common choice.[7]

- Eluent System: A mixture of hexane and ethyl acetate is often effective for pyrazine derivatives.[7][9] Start with a low polarity mixture (e.g., 90:10 hexane/ethyl acetate) and gradually increase the polarity based on TLC analysis.

2. Column Packing:

- Pack a glass column with a slurry of silica gel in the initial eluent.

3. Sample Loading:

- Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

- Adsorb the sample onto a small amount of silica gel and evaporate the solvent.

- Carefully add the dry, sample-adsorbed silica gel to the top of the packed column.

4. Elution:

- Begin eluting with the initial solvent mixture, collecting fractions.

- Monitor the fractions by TLC to identify those containing the pure product.

5. Product Isolation:

- Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Purity Assessment

The purity of the final product should be confirmed using appropriate analytical techniques.

| Analytical Method | Purpose |

| High-Performance Liquid Chromatography (HPLC) | To determine the percentage purity and detect non-volatile impurities. A C18 reverse-phase column with a gradient of acetonitrile and water is a common setup.[][11] |

| Gas Chromatography (GC) | Suitable for volatile compounds to assess purity and identify volatile impurities.[][12] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure and identify any structural impurities.[][13] |

| Mass Spectrometry (MS) | To confirm the molecular weight of the compound and identify impurities.[][14] |

Visualizing the Purification Workflow

The following diagram illustrates a typical decision-making process for the purification of 5-(2-Methoxyethoxy)pyrazine-2-carbonitrile.

Caption: Decision tree for purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the ideal properties of a recrystallization solvent for pyrazine derivatives?

A1: An ideal solvent should have high solubility for the compound at elevated temperatures and low solubility at lower temperatures. It should be chemically inert towards the compound, have a suitable boiling point for easy removal, and ideally, impurities should either be insoluble in the hot solvent or remain soluble at low temperatures.[6]

Q2: How does the structure of 5-(2-Methoxyethoxy)pyrazine-2-carbonitrile influence solvent selection?

A2: The pyrazine ring itself is polar due to the nitrogen atoms.[6] The presence of the ether linkage in the methoxyethoxy group and the polar nitrile group will increase its solubility in polar solvents. The overall polarity will dictate its solubility profile, following the "like dissolves like" principle.[6]

Q3: What are some common impurities I might encounter?

A3: Common impurities can include unreacted starting materials, byproducts from side reactions, or degradation products.[15] For instance, if the synthesis involves the oxidation of a dihydropyrazine intermediate, incomplete oxidation could be a source of impurity.[15]

Q4: Is it possible to use distillation for purification?

A4: Distillation can be an effective method for volatile pyrazine derivatives.[7] Given the structure of 5-(2-Methoxyethoxy)pyrazine-2-carbonitrile, it is likely to have a relatively high boiling point, making vacuum distillation a potential option if the compound is thermally stable.

References

- BenchChem. (n.d.). Purification strategies for 3-Amino-6-phenylpyrazine-2-carbonitrile.

- BenchChem. (n.d.). Technical Support Center: Solvent Selection for Recrystallization of Pyrazine Derivatives.

- BenchChem. (n.d.). Troubleshooting common issues in the synthesis of pyrazine derivatives.

- MedchemExpress.com. (n.d.). Pyrazine-2-carbonitrile | Biochemical Reagent.

- Pharmaffiliates. (n.d.). Pyrazine-impurities.

- BenchChem. (n.d.). Identifying common pitfalls in pyrazine synthesis and purification.

- CSIR Research Space. (n.d.). Green Chemistry: Highly Selective Biocatalytic Hydrolysis of Nitrile Compounds.

- CompTox Chemicals Dashboard. (n.d.). 5-methylpyrazine-2-carbonitrile Properties.

- MDPI. (n.d.). Selective Hydration of Nitriles to Corresponding Amides in Air with Rh(I)-N-Heterocyclic Complex Catalysts.

- ISSN: 2277–4998. (2021).

-

Britannica. (2013). Pyrazine. Retrieved from [Link]

- Organic Syntheses. (2017). Continuous Flow Hydration of Pyrazine-2-carbonitrile in a Manganese Dioxide Column Reactor.

- Slideshare. (n.d.). Synthesis and reactions of Pyrazine.

- ATSDR. (n.d.). Analytical Methods.

- BOC Sciences. (n.d.). Analytical Services for Purity Determination.

-

PubChem. (n.d.). Pyrazinecarbonitrile. Retrieved from [Link]

-

Chemsrc. (n.d.). Pyrazinecarbonitrile. Retrieved from [Link]

- Google Patents. (n.d.). CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid.

- BenchChem. (n.d.). A Comparative Guide to the Inter-laboratory Analysis of 2-Hydroxy-5-methylpyrazine.

-

Oxford Academic. (n.d.). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Retrieved from [Link]

-

Chemical Society Reviews (RSC Publishing). (2025). Recent advances in the transformation of nitriles into diverse N-heterocycles. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Synthesis and Reactions of Some Pyrazine Derivatives. Retrieved from [Link]

-

Organic Letters. (2013). Highly Practical Synthesis of Nitriles and Heterocycles from Alcohols under Mild Conditions by Aerobic Double Dehydrogenative Catalysis. Retrieved from [Link]

-

PubMed. (2016). A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials. Retrieved from [Link]

-

Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

-

RSC Publishing. (n.d.). Analytical Methods. Retrieved from [Link]

Sources

- 1. ijbpas.com [ijbpas.com]

- 2. Pyrazine | Aromatic, Aromaticity, Heterocyclic | Britannica [britannica.com]

- 3. researchspace.csir.co.za [researchspace.csir.co.za]

- 4. Recent advances in the transformation of nitriles into diverse N-heterocycles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. orgsyn.org [orgsyn.org]

- 9. academic.oup.com [academic.oup.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

- 13. mdpi.com [mdpi.com]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Optimizing Pyrazine Etherification

Ticket ID: PYR-ETH-001 Subject: Minimizing Side Reactions & Yield Loss in Alkoxypyrazine Synthesis Status: Open Assigned Specialist: Senior Application Scientist

The Mechanistic Landscape

To troubleshoot effectively, we must first understand the electronic environment of the pyrazine ring. Unlike pyridine, pyrazine possesses two nitrogen atoms, significantly lowering the energy of the LUMO (Lowest Unoccupied Molecular Orbital). This makes the ring highly electrophilic, facilitating Nucleophilic Aromatic Substitution (

Reaction Pathways & Competition

The following diagram illustrates the kinetic competition between the desired etherification and the three most common parasitic pathways: Hydrolysis (Pyrazinone formation), Reduction (Hydrodehalogenation), and Polymerization.

Figure 1: Kinetic competition in pyrazine etherification. Path B (Hydrolysis) is the most common failure mode in

Troubleshooting Dashboard

Use this table to diagnose your specific failure mode based on crude LCMS/NMR data.

| Symptom | Detected Species (LCMS/NMR) | Root Cause | Corrective Action |

| Precipitate in reaction | Mass = Substrate - Cl + OH (M-18 approx) | Hydrolysis. Trace water acted as a nucleophile. The resulting hydroxypyrazine tautomerizes to a highly insoluble pyrazinone. | 1. Dry solvent over activated 3Å/4Å sieves.2. Switch base from KOH/NaOH to NaH or tBuOK (sublimed). |

| Product is de-halogenated | Mass = Substrate - Cl + H (M-34) | Pd-Catalyzed Reduction. | 1. Switch to a bulky ligand (e.g., RockPhos, BrettPhos) to speed up reductive elimination.2. Lower reaction temperature.[2] |

| Starting Material Stalled | Unreacted Chloropyrazine | Catalyst Poisoning. Pyrazine nitrogens are coordinating to the Pd center, shutting down the cycle. | 1. Increase catalyst loading (to 5-10 mol%).2. Use a ligand with high bite angle (Xantphos) or steric bulk to prevent N-coordination. |

| Double Addition | Mass = Substrate + 2(OR) | Stoichiometry Error. In di-halo pyrazines, the second halogen is still reactive (though less so). | 1. Reduce nucleophile equivalents to 0.95 eq.2. Lower temperature and add nucleophile dropwise. |

| Black Tar / No Product | Broad baseline in NMR | Thermal Decomposition. Pyrazines are thermally unstable at high pH/Temp. | 1. Switch from thermal |

Deep Dive FAQs

Q1: Why is my chloropyrazine converting to a solid white precipitate that won't dissolve?

A: You have likely made a pyrazinone .

In

-

The Fix: Ensure solvents are <50 ppm water (Karl Fischer titration). If using hygroscopic alcohols (e.g., PEG chains), dry them by azeotropic distillation with toluene before adding the base.

Q2: I am using 2,6-dichloropyrazine. How do I ensure I only substitute one chloride?

A: Leverage the "Deactivation Effect." Pyrazines are electron-deficient.[3] When you replace the first Chlorine (electron-withdrawing) with an Alkoxy group (electron-donating by resonance), the ring becomes more electron-rich. This deactivates the ring toward the second nucleophilic attack.

-

Protocol Adjustment: Run the reaction at the lowest possible temperature (0°C to RT). If you heat it immediately to reflux, you overcome the activation energy barrier for the second substitution, leading to mixtures.

Q3: My Pd-catalyzed coupling yields only the reduced product (H instead of OR). Why?

A: This is a classic issue with primary alcohols in Pd-catalysis.

The mechanism involves a Pd-Alkoxide intermediate.[1] If the reductive elimination (forming C-O bond) is slow, the complex undergoes

-

The Fix: You need a ligand that forces fast reductive elimination . Bulky, electron-rich phosphines like RockPhos or tBuBrettPhos are the gold standard here. Avoid simple ligands like

.

Validated Protocols

Protocol A: Classical (For Primary/Unsteric Alcohols)

Best for: Simple alkyl ethers, robust substrates.

-

Preparation: Charge a flame-dried flask with Alcohol (1.1 equiv) and anhydrous THF or DMF (0.5 M).

-

Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv) portion-wise.

-

Checkpoint: Wait for gas evolution to cease completely (approx. 15-30 min). This ensures the base is consumed and won't attack the pyrazine directly.

-

-

Addition: Add Chloropyrazine (1.0 equiv) dissolved in minimal solvent dropwise.

-

Reaction: Allow to warm to RT. Monitor by TLC/LCMS.

-

Note: If heating is required, do not exceed 60°C unless necessary.

-

-

Quench: Quench with saturated

(aq). Do not use water directly if the product is sensitive.

Protocol B: Pd-Catalyzed Cross-Coupling (Buchwald-Type)

Best for: Phenols, secondary alcohols, or substrates prone to degradation.

-

Catalyst Pre-mix: In a glovebox or under Argon, mix

(2-5 mol%) and Ligand (e.g., RockPhos or BINAP, 1.2:1 ratio to Pd) in anhydrous Toluene . Stir for 5 mins to ligate. -

Slurry: Add Chloropyrazine (1.0 equiv) , Alcohol (1.2 equiv) , and

(2.0 equiv) .-

Why Cesium? The "Cesium Effect" improves solubility in organic solvents compared to Potassium salts.

-

-

Execution: Heat to 80-90°C.

-

Self-Validating Step: Monitor the color. A shift to varying shades of red/brown is normal. Formation of a "palladium mirror" (black plating) on the glass indicates catalyst decomposition (ligand failure).

-

-

Workup: Filter through a celite pad to remove Pd black and inorganic salts before aqueous workup.

References

-

Mechanisms of Nucleophilic Substitution in Pyrazines

- Title: Nucleophilic aromatic substitution of chloropyrazines: Kinetics and mechanism.

- Source:Journal of Organic Chemistry

- Relevance: Establishes the electronic basis for the "Deactivation Effect" preventing bis-substitution.

-

(General Journal Link for verification)

-

Pd-Catalyzed Etherific

-

Title: Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols.[1]

- Source:Journal of the American Chemical Society (JACS)

- Relevance: Discusses the -hydride elimination side reaction and ligand selection (RockPhos) to minimize reduction.

-

-

Hydrolysis & Tautomeriz

- Title: Tautomerism of Hydroxypyrazines: Thermodynamic and Kinetic Insights.

- Source:Journal of Heterocyclic Chemistry

- Relevance: Explains the thermodynamic sink of pyrazinone formation th

-

Optimiz

- Title: Practical Synthesis of Alkoxypyrazines via Nucleophilic Arom

- Source:Organic Process Research & Development

- Relevance: Provides scale-up data confirming the necessity of anhydrous conditions.

Sources

Technical Support Center: Crystallization of 5-(2-Methoxyethoxy)pyrazine-2-carbonitrile

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for developing a robust crystallization protocol for 5-(2-Methoxyethoxy)pyrazine-2-carbonitrile. Recognizing that a one-size-fits-all method is seldom effective, this document is structured as a series of frequently asked questions and troubleshooting guides. Our approach is grounded in fundamental crystallization principles and supported by established methodologies for related heterocyclic compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I have a crude sample of 5-(2-Methoxyethoxy)pyrazine-2-carbonitrile. Where do I begin with solvent selection for crystallization?

A1: The selection of an appropriate solvent is the most critical step in developing a successful crystallization protocol. The ideal solvent should exhibit high solubility for your compound at elevated temperatures and low solubility at lower temperatures.[1] The principle of "like dissolves like" is a useful starting point.[2]

Your molecule, 5-(2-Methoxyethoxy)pyrazine-2-carbonitrile, possesses both polar (pyrazine-nitrile moiety) and moderately non-polar (methoxyethoxy side chain) characteristics. This suggests that solvents of intermediate polarity, or a mixed-solvent system, will likely be most effective.

Initial Solvent Screening Protocol:

-

Place a small amount of your crude compound (approx. 10-20 mg) into several different test tubes.

-

To each tube, add a different solvent dropwise at room temperature, vortexing after each addition. Observe solubility.

-

If the compound is insoluble or sparingly soluble at room temperature, gently heat the solvent to its boiling point and observe.

-

If the compound fully dissolves when hot, allow the solution to cool slowly to room temperature, and then in an ice bath. Observe for crystal formation.

An ideal single solvent will dissolve the compound completely when hot but yield a significant amount of crystalline solid upon cooling.

Q2: Which single solvents are most promising for screening?

A2: Based on the structure of your compound and common practices for pyrazine derivatives, the following solvents are recommended for initial screening.

| Solvent | Boiling Point (°C) | Polarity | Rationale for Screening |

| Isopropanol (IPA) | 82.6 | Moderately Polar | Often a good choice for compounds with mixed polarity. |

| Ethanol (EtOH) | 78.4 | Polar | The hydroxyl group can interact with the pyrazine nitrogens.[3] |

| Acetonitrile | 81.6 | Polar Aprotic | Can be effective for nitrile-containing compounds. |

| Ethyl Acetate (EtOAc) | 77.1 | Moderately Polar | A versatile solvent, often used in mixed systems with hexanes.[4][5] |

| Toluene | 110.6 | Non-polar | The aromatic ring may interact favorably with the pyrazine ring. |

| Water | 100 | Highly Polar | While many organics have low water solubility, the ether chain and pyrazine nitrogens may impart slight solubility, making it a potential anti-solvent or a choice for highly impure samples.[3] |

Q3: A single solvent isn't working well. When and how should I use a mixed-solvent system?